molecular formula C10H16ClNO B12720364 2-Amino-6-(1-methylethyl)m-cresol hydrochloride CAS No. 85006-22-0

2-Amino-6-(1-methylethyl)m-cresol hydrochloride

Cat. No.: B12720364
CAS No.: 85006-22-0
M. Wt: 201.69 g/mol
InChI Key: WGEKOPOQSIGQIJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 2-amino-6-(1-methylethyl)-3-methylphenol hydrochloride . The name reflects the substitution pattern on the phenolic ring: an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 6. The hydrochloride suffix indicates the presence of a chloride counterion associated with the protonated amino group.

The structural formula, represented by the SMILES notation Cl.CC(C)C1=C(O)C(N)=C(C)C=C1, confirms a benzene ring with hydroxyl (-OH), amino (-NH₃⁺), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) substituents. The InChIKey WGEKOPOQSIGQIJ-UHFFFAOYSA-N further encodes the stereochemical and connectivity details, verifying the absence of chiral centers (ACHIRAL stereochemistry).

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value
CAS Registry 85006-22-0
EC Number 285-051-9
UNII HKK8ZVE9HR
DTXSID DTXSID60234066

These identifiers facilitate unambiguous referencing in regulatory, commercial, and research contexts. The absence of optical activity (NONE) and defined stereocenters (0/0) further distinguishes it from structurally similar isomers.

Molecular Formula and Weight Calculations

The molecular formula C₁₀H₁₆ClNO derives from the base organic structure (C₁₀H₁₅NO) and hydrochloric acid (HCl). The molecular weight is calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 10 120.10
H 1.008 16 16.13
Cl 35.45 1 35.45
N 14.01 1 14.01
O 16.00 1 16.00
Total 201.69

This matches the experimentally determined molecular weight of 201.693 g/mol . The precision of this calculation underscores the compound’s well-defined stoichiometry.

Structural and Functional Correlations

The planar aromatic core of the molecule enables π-π interactions, while the polar hydroxyl and protonated amino groups enhance solubility in aqueous media. The isopropyl substituent introduces steric bulk, potentially influencing binding affinity in biological or synthetic applications. The hydrochloride salt form stabilizes the compound by neutralizing the basic amino group, a common strategy to improve crystallinity and shelf life.

Properties

CAS No.

85006-22-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-amino-3-methyl-6-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-6(2)8-5-4-7(3)9(11)10(8)12;/h4-6,12H,11H2,1-3H3;1H

InChI Key

WGEKOPOQSIGQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride typically involves the reaction of 2-Amino-6-(1-methylethyl)m-cresol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and filtration, ensures the high purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylethyl)m-cresol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

Cosmetic Applications

Hair Dyes:
One of the primary uses of 2-amino-6-(1-methylethyl)m-cresol hydrochloride is as a precursor in oxidative hair dye formulations. It is mixed with hydrogen peroxide to produce permanent hair color. The compound acts as a dye intermediate, contributing to the development of color upon oxidation. The maximum concentration allowed for use on the scalp is typically around 1.5% .

Safety Assessments:
The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound in hair dye formulations. Studies have shown that while it exhibits mutagenicity in vitro, further in vivo studies are required to assess its genotoxic potential fully. The SCCS concluded that the compound could be safe for consumer use under specific conditions, provided that further studies confirm its safety profile .

Pharmaceutical Applications

Antiseptic Properties:
2-Amino-6-(1-methylethyl)m-cresol hydrochloride is noted for its antiseptic properties. It is used in various formulations aimed at preventing infection and promoting healing in dermatological applications. Its effectiveness as an antiseptic makes it valuable in both human and veterinary medicine.

Research on Toxicity:
Toxicological studies have been conducted to assess the acute toxicity of this compound. For instance, oral administration studies in rats and mice have determined LD50 values ranging from approximately 750 mg/kg to 1375 mg/kg, indicating moderate toxicity levels . Additionally, dermal irritation tests have shown negligible irritation when applied to skin, suggesting a favorable safety profile for topical applications .

Industrial Applications

Chemical Intermediate:
In the chemical industry, 2-amino-6-(1-methylethyl)m-cresol hydrochloride serves as an important intermediate in synthesizing various chemicals and pharmaceuticals. Its derivatives are utilized in producing pesticides, antiseptics, and other specialty chemicals.

Case Studies

Study TypeFindingsReference
In Vitro Mutagenicity Positive results in mutagenicity tests; further in vivo studies required for confirmation.
Acute Toxicity LD50 values indicate moderate toxicity; notable effects observed on liver and kidney weights.
Skin Irritation Negligible irritation observed; supports use in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Amino-6-(1-methylethyl)m-cresol hydrochloride, the following compounds are analyzed based on substituent patterns, regulatory status, and functional properties:

5-Amino-4-Chloro-o-Cresol Hydrochloride

  • Structure: Amino group at position 5, chlorine at position 4 on ortho-cresol.
  • Key Properties: Octanol/Water Partition Coefficient (Log P): ~1.2 (moderate lipophilicity, suitable for topical formulations) . Impurities: Requires stringent testing for m-cresol (≤0.1%) and heavy metals (e.g., Pb ≤10 ppm) per cosmetic safety guidelines .
  • Regulatory Status: Reviewed by the Cosmetic Ingredient Review (CIR) Panel, which mandates 28-day dermal toxicity studies and genotoxicity assays due to structural similarity to carcinogenic aromatic amines .

3-Methylphenol (m-Cresol)

  • Structure : Unsubstituted meta-cresol.
  • Key Properties: Solubility: 22 g/L in water at 25°C, significantly higher than amino-substituted derivatives due to lack of ionic functional groups . Applications: Primarily used as a preservative in pharmaceuticals.
  • Safety Profile: Classified as a skin irritant; impurities in amino-cresol derivatives (e.g., residual m-cresol) necessitate strict quality control .

N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride

  • Structure: Complex arylpropanamide with isopropylamino and acetyl groups.
  • Key Properties: Molecular Weight: ~400 g/mol (vs. ~215 g/mol for 2-Amino-6-(1-methylethyl)m-cresol hydrochloride). Regulatory Status: Listed as a pharmaceutical impurity (Imp. J(EP)), requiring HPLC quantification limits ≤0.15% in drug formulations .

4-Amino-2-Hydroxytoluene

  • Structure: Amino and hydroxyl groups on toluene.
  • Metabolism: Undergoes hepatic N-acetylation, contrasting with 2-Amino-6-(1-methylethyl)m-cresol hydrochloride, which may exhibit slower metabolic clearance due to steric hindrance from the isopropyl group .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Log P Key Regulatory Requirements
2-Amino-6-(1-methylethyl)m-cresol HCl 2-NH₂, 6-isopropyl, m-cresol ~215 ~1.5* Requires genotoxicity and impurity testing
5-Amino-4-Chloro-o-Cresol HCl 5-NH₂, 4-Cl, o-cresol 193.6 1.2 28-day dermal toxicity, heavy metal limits
m-Cresol Unsubstituted 108.1 1.96 Residual limits ≤0.1% in derivatives
Imp. J(EP) Hydrochloride Acetyl, isopropylamino-propanamide ~400 2.8 HPLC quantification ≤0.15%

*Estimated based on structural analogs.

Research Findings and Gaps

Solubility and Reactivity: The isopropyl group in 2-Amino-6-(1-methylethyl)m-cresol hydrochloride likely reduces aqueous solubility compared to m-cresol but improves lipid membrane permeability, a critical factor for topical drug delivery .

The CIR Panel’s requirements for analogous compounds suggest that reproductive toxicity studies may be warranted .

Synthetic Challenges : The steric bulk of the isopropyl group complicates regioselective synthesis, increasing the risk of by-products like chlorinated derivatives during hydrochlorination .

Biological Activity

2-Amino-6-(1-methylethyl)m-cresol hydrochloride, also known as 6-amino-m-cresol, is an organic compound with significant biological activity. This article delves into its pharmacological properties, toxicity, and potential applications based on various research findings.

Molecular Structure:

  • Molecular Formula: C10H16ClNO
  • Molecular Weight: 201.7 g/mol

The compound features a cresol structure with an amino group and an isopropyl group, contributing to its unique biological properties.

Pharmacological Effects

Research indicates that 2-Amino-6-(1-methylethyl)m-cresol hydrochloride exhibits various biological activities, including:

  • Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, indicating possible applications in pharmaceuticals or food preservation.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. The following data summarizes key findings:

SpeciesRoute of AdministrationLD50 (mg/kg)
Rats (female)Oral1225
Rats (male)Oral1375
Mice (female)Oral1225
Mice (male)Oral1020
CBL Mice (female)Oral750

These studies indicate moderate acute toxicity, necessitating careful handling and usage in applications .

Dermal Sensitization

A study evaluated the dermal sensitization potential of the compound using guinea pigs. The results showed no significant erythema or edema after application of a 3% aqueous suspension over a three-week period, indicating low sensitization potential .

Ames Test for Mutagenicity

The Ames test was performed to assess the mutagenic potential of 2-Amino-6-(1-methylethyl)m-cresol hydrochloride. The compound was tested in various concentrations up to 5000 µg/plate with liver S9 fraction for metabolic activation. Results indicated no significant increase in revertant colonies, suggesting it is not mutagenic under the tested conditions .

In Vitro Studies

In vitro studies have demonstrated that the compound interacts with various biological molecules, potentially influencing metabolic pathways. These interactions warrant further investigation to elucidate the mechanisms underlying its biological effects.

Applications in Industry

Due to its biological properties, 2-Amino-6-(1-methylethyl)m-cresol hydrochloride is being explored for applications in:

  • Cosmetics: As a potential antioxidant and antimicrobial agent.
  • Pharmaceuticals: For developing new therapeutic agents targeting oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-(1-methylethyl)m-cresol hydrochloride, and how can purity be validated?

A common approach involves alkylation of m-cresol derivatives followed by amination and subsequent hydrochlorination. For example, introducing the isopropyl group at the 6-position via Friedel-Crafts alkylation, followed by nitration/reduction to install the amino group. Purification typically employs recrystallization in ethanol/water mixtures. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid for ion suppression . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 6.5–7.2 ppm) and the isopropyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms the quaternary carbon of the isopropyl group (δ 22–25 ppm) and aromatic carbons (δ 110–150 ppm). Infrared (IR) spectroscopy identifies N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹). High-resolution MS (HRMS) in positive ion mode with electrospray ionization (ESI) validates the molecular ion peak (expected m/z for C₁₀H₁₅ClNO: 200.0845) .

Q. What chromatographic methods are validated for detecting impurities in this compound?

Reverse-phase HPLC with UV detection at 254 nm is standard. For example, a gradient elution (10–90% acetonitrile in 0.1% formic acid) over 30 minutes can separate impurities like unreacted m-cresol (retention time ~8.5 minutes) and byproducts such as 6-isopropyl-m-cresol (retention time ~12 minutes). Limits of detection (LOD) for impurities should adhere to ICH Q3A guidelines (<0.1% for known impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Contradictions often arise from differences in solvent systems or oxidation sensitivity. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended. For pH-dependent degradation, buffer solutions (pH 1–13) at 37°C can identify hydrolysis pathways. For example, acidic conditions (pH <3) may protonate the amino group, reducing stability, while alkaline conditions (pH >10) could dehydrohalogenate the hydrochloride salt. Data normalization to control groups and kinetic modeling (e.g., Arrhenius plots) improve reproducibility .

Q. What experimental designs are optimal for in vitro genotoxicity assessment of this compound?

Follow OECD 471 (Ames test) using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). For mammalian systems, OECD 487 (micronucleus assay) in human lymphoblastoid cells (e.g., TK6) is advised. Dose ranges should cover 0.1–100 µg/mL, with positive controls (e.g., ethyl methanesulfonate). Structural analogs like 5-Amino-4-Chloro-o-Cresol HCl have shown clastogenic potential at >50 µg/mL, suggesting similar thresholds for this compound .

Q. How does the octanol-water partition coefficient (log P) influence bioavailability, and what methods ensure accurate measurement?

Log P determines membrane permeability and is measured via shake-flask HPLC: dissolve the compound in pre-saturated octanol/water, equilibrate for 24 hours, and quantify phases via UV absorbance. For ionizable compounds like this hydrochloride salt, log D (pH 7.4) is more relevant. A log D <1 suggests poor absorption, while >3 indicates high lipophilicity. Computational tools (e.g., MarvinSketch) can predict log P but require validation with experimental data .

Q. What strategies mitigate interference from m-cresol derivatives in analytical workflows?

Use derivatization (e.g., dansyl chloride for amino groups) to enhance chromatographic separation. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 200→154 for the target compound vs. m/z 108→77 for m-cresol) improves specificity. For complex matrices (e.g., biological fluids), solid-phase extraction (SPE) with mixed-mode sorbents (C8/SCX) reduces co-elution .

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